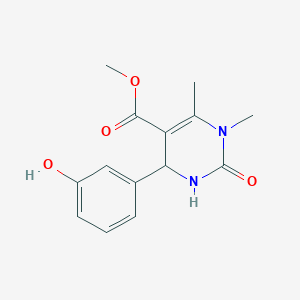

Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Description

Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via Biginelli-type multicomponent reactions. Key characteristics include a 3-hydroxyphenyl substituent at the C4 position, methyl groups at N1 and C6, and an ester carbonyl at C3.

Properties

IUPAC Name |

methyl 6-(3-hydroxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4/c1-8-11(13(18)20-3)12(15-14(19)16(8)2)9-5-4-6-10(17)7-9/h4-7,12,17H,1-3H3,(H,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTLCCHLQRUOLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=O)N1C)C2=CC(=CC=C2)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386285 | |

| Record name | methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301319-88-0 | |

| Record name | methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

To achieve optimal synthesis results, the following parameters are commonly adjusted:

- Catalyst : Acidic catalysts such as hydrochloric acid or Lewis acids like zinc chloride are employed to enhance the reaction rate.

- Solvent : Ethanol is frequently used as a solvent due to its compatibility with the reactants and ease of handling.

- Temperature : Moderate heating (80–120°C) is typically required to facilitate condensation.

- Reaction Time : The process can take anywhere from 30 minutes to several hours depending on conditions.

Green Chemistry Approaches

Recent advancements have introduced environmentally friendly methods for synthesizing pyrimidine derivatives:

- Microwave-Assisted Synthesis : This method reduces reaction time significantly (as low as 3–30 minutes) while maintaining high yields (80–96%). Microwave irradiation provides uniform heating and accelerates reaction kinetics.

- Mechanochemistry : Using mortar-pestle techniques eliminates solvent usage entirely, aligning with green chemistry principles. This approach is particularly advantageous for small-scale laboratory synthesis.

- Green Solvents : Ethanol or water-based solvents are preferred over toxic alternatives to minimize environmental impact.

Specific Synthesis Pathway for Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl Derivative

Although specific studies directly addressing this compound are limited, analogous compounds (e.g., methyl 4-(4-hydroxyphenyl)-1,6-dimethyl derivatives) provide insight into its preparation:

- Reactants :

- Benzaldehyde derivative (e.g., 3-hydroxybenzaldehyde)

- Methyl acetoacetate

- Urea

- Procedure :

- Mix reactants in ethanol with catalytic HCl.

- Heat under reflux conditions for 2–4 hours.

- Cool and isolate the product via filtration or crystallization.

- Characterization :

Data Table: Reaction Conditions Summary

| Parameter | Standard Method | Green Chemistry Method |

|---|---|---|

| Catalyst | HCl or ZnCl₂ | None (mechanochemistry) |

| Solvent | Ethanol | Water/Ethanol |

| Temperature | 80–120°C | Ambient/Microwave-assisted |

| Reaction Time | 2–4 hours | 3–30 minutes |

| Yield (%) | ~70–85% | ~80–96% |

Challenges in Synthesis

The preparation of methyl 4-(3-hydroxyphenyl)-1,6-dimethyl derivative poses challenges such as:

- Achieving high selectivity for the hydroxy-substituted phenyl group.

- Avoiding side reactions like polymerization or over-condensation under acidic conditions.

- Ensuring reproducibility in yields across different scales of synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

Reduction: The carbonyl group in the pyrimidine ring can be reduced to form corresponding alcohols.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to biological targets. The pyrimidine ring can interact with nucleic acids and proteins, influencing various biochemical pathways. These interactions can modulate enzyme activity, gene expression, and cellular signaling, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Findings :

- The 3-hydroxyphenyl substituent confers the lowest IC₅₀ (38.9 µM), suggesting enhanced TP inhibition compared to halogenated (e.g., 2-fluoro, 4-bromo) or electron-withdrawing (e.g., trifluoromethyl) groups .

- Cytotoxicity is absent (NC) in the target compound, whereas analogs like the 2-fluoro-4-methoxyphenyl derivative exhibit moderate cytotoxicity (IC₅₀ = 397.1 µM) .

Physicochemical Properties

Synthetic yields, melting points (mp), and spectral data vary with substituents:

Key Findings :

Structural Comparison with Monastrol

Monastrol (ethyl 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) is a well-studied DHPM derivative and kinesin Eg5 inhibitor . Key differences include:

- Oxo vs. Thioxo Group : The target compound has a 2-oxo group, whereas Monastrol has a 2-thioxo group, which may alter hydrogen-bonding interactions in biological targets.

- Ester Chain : Monastrol uses an ethyl ester, while the target compound employs a methyl ester, affecting lipophilicity and metabolic stability.

Biological Activity

Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 301319-88-0) is a pyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H16N2O4

- Molecular Weight : 276.29 g/mol

- Structure : The compound features a hydroxyphenyl group attached to a dimethylated pyrimidine ring and a carboxylate ester group, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, its interaction with topoisomerase II has been studied, indicating potential anti-cancer properties by inducing apoptosis in cancer cells .

- Cell Signaling Modulation : The hydroxyphenyl group can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing cellular signaling pathways that regulate cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may protect cells from oxidative stress-induced damage .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

- In Vitro Studies : In various cancer cell lines (e.g., MGC-803, HeLa), the compound has shown significant antiproliferative activity. It induces G2/M phase cell cycle arrest and promotes apoptotic cell death through the inhibition of topoisomerase II activity .

- Mechanistic Insights : The inhibition of NF-kB signaling pathways has also been observed, which contributes to the reduced expression of anti-apoptotic proteins in cancer cells .

Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activities:

- Cytokine Modulation : Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNFα, thereby reducing inflammation in vitro .

Case Studies and Research Findings

Several studies have explored the biological activity of Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate:

Q & A

Q. What are the optimal conditions for synthesizing Methyl 4-(3-hydroxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate via the Biginelli reaction?

The Biginelli reaction is widely used for synthesizing dihydropyrimidine derivatives. Key parameters include:

- Catalyst selection : Acidic catalysts (e.g., HCl, p-TsOH) or Lewis acids (e.g., FeCl₃) enhance cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives.

- Solvent and temperature : Ethanol or methanol under reflux (70–80°C) for 6–12 hours typically yields precipitates. For example, substituting benzaldehyde with 3-hydroxybenzaldehyde in the reaction produced a 77% yield of a structurally analogous compound after recrystallization .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity.

Q. How can the molecular structure of this compound be confirmed experimentally?

A combination of techniques is essential:

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides bond lengths, angles, and hydrogen-bonding patterns. For example, a related compound exhibited a mean C–C bond length of 0.002 Å and R factor of 0.048, confirming planar geometry .

- Spectroscopy : ¹H NMR (e.g., δ 2.27 ppm for CH₃, 5.39 ppm for CH in DMSO-d₆) and IR (C=O stretch at ~1700 cm⁻¹) validate functional groups .

- Melting point consistency : Sharp melting points (e.g., 231–232°C) indicate purity .

Advanced Research Questions

Q. What methodologies are used to analyze hydrogen-bonding networks and their impact on crystal packing?

Graph set analysis and Etter’s rules are critical for interpreting hydrogen-bonding motifs:

- Graph set notation : Classify interactions as D (donors), A (acceptors), and R (ring motifs). For example, a related hydrate structure showed O–H···O and N–H···O bonds forming infinite chains (C(4) motifs) .

- Crystallographic software : SHELXPRO and Mercury visualize packing diagrams. Hydrogen bonds in the title compound’s monohydrate form stabilize the lattice via water-mediated interactions .

Q. How do thermodynamic properties (e.g., solubility, stability) vary in organic solvents, and what experimental approaches quantify these?

Phase solubility studies and calorimetry are employed:

- Solubility : Measure saturation points in solvents like DMSO, ethanol, or chloroform using UV-Vis spectroscopy. A structurally similar compound showed higher solubility in polar aprotic solvents due to H-bond acceptor capacity .

- Thermodynamic parameters : Van’t Hoff plots calculate ΔH° and ΔS° of dissolution. Differential scanning calorimetry (DSC) assesses thermal stability (e.g., decomposition onset temperatures) .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced antibacterial activity?

- Bioactivity assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative strains (e.g., S. aureus, E. coli) identify active derivatives. A dihydropyrimidine analog exhibited MIC values of 16–32 µg/mL .

- Substituent effects : Electron-withdrawing groups (e.g., Br at the 4-position) enhance activity by increasing membrane permeability .

Q. What strategies address regioselectivity challenges during functional group modifications?

- Protecting groups : Protect the 3-hydroxyphenyl group (e.g., using TBSCl) before introducing substituents at the 2-oxo or 5-carboxylate positions .

- Kinetic vs. thermodynamic control : Varying reaction temperatures and catalysts directs substitution. For example, bromination at the 4-position of the phenyl ring proceeds regioselectively under mild conditions (room temperature, DCM) .

Key Data from Literature

| Property/Method | Example Data | Reference |

|---|---|---|

| Synthesis Yield | 77% (4-bromo-2-hydroxybenzaldehyde derivative) | |

| Melting Point | 231–232°C (sharp) | |

| X-ray R Factor | 0.048 (high-resolution data) | |

| MIC Value | 16–32 µg/mL (against S. aureus) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.